Cas no 338408-71-2 (4-(4-Chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole)
338408-71-2 structure
Product Name:4-(4-Chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole
CAS-nummer:338408-71-2
MF:C15H11ClN2OS2
MW:334.843639612198
CID:5736798
PubChem ID:1473995
Update Time:2023-11-10
4-(4-Chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole Chemische en fysische eigenschappen
Naam en identificatie
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- 338408-71-2
- 4-(4-chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole
- Bionet2_000361
- 4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole
- HMS1365A09
- AKOS005087942
- Oprea1_494303
- 4-(4-chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
- 3H-371S
- 4-(4-CHLOROPHENYL)-1,2,3-THIADIAZOL-5-YL 4-METHYLPHENYL SULFOXIDE
- 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-
- 4-(4-Chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole
-
- Inchi: 1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
- InChI-sleutel: WFEYNVKISKRTIG-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1=C(SN=N1)S(C1C=CC(C)=CC=1)=O
Berekende eigenschappen
- Exacte massa: 334
- Monoisotopische massa: 334
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 369
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 90.3Ų
4-(4-Chlorophenyl)-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole Gerelateerde literatuur
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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